

# diethylene glycol distearate material safety data sheet for researchers

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## Compound of Interest

Compound Name: *Diethylene glycol distearate*

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## Diethylene Glycol Distearate: A Technical Safety Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for **diethylene glycol distearate**, focusing on information critical to laboratory and research applications. The data herein has been compiled and organized to provide researchers, scientists, and drug development professionals with a thorough understanding of the safe handling, storage, and disposal of this chemical.

## Chemical Identification and Physical Properties

**Diethylene glycol distearate** is the diester of diethylene glycol and stearic acid. It is a waxy solid commonly used as an emulsifier, thickening agent, and pearlescent agent in various cosmetic and pharmaceutical formulations. While several CAS numbers are sometimes associated with commercial products, the most frequently cited for **diethylene glycol distearate** is 109-30-8.<sup>[1][2][3]</sup> Commercial grades may be mixtures containing related substances like diethylene glycol monostearate.<sup>[4][5]</sup>

Table 1: Physicochemical Properties of **Diethylene Glycol Distearate**

Property	Value	Source(s)
CAS Number	109-30-8	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C40H78O5	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	639.04 g/mol	<a href="#">[2]</a>
Appearance	White to cream-colored waxy solid/flakes	<a href="#">[5]</a>
Melting Point	54 - 55 °C	<a href="#">[2]</a> <a href="#">[3]</a>
Boiling Point	666.367 °C at 760 mmHg	<a href="#">[2]</a>
Flash Point	262.096 °C	<a href="#">[2]</a>
Density	0.91 g/cm <sup>3</sup>	<a href="#">[2]</a> <a href="#">[3]</a>
Water Solubility	Insoluble	<a href="#">[6]</a>
Vapor Pressure	1.27E-17 mmHg at 25°C	

## Hazard Identification and Toxicological Data

According to the Globally Harmonized System (GHS), **diethylene glycol distearate** is generally not classified as a hazardous substance.[\[7\]](#) However, as with any chemical, it is essential to handle it with appropriate care and be aware of its toxicological profile.

Table 2: Summary of Toxicological Data

Endpoint	Result	Species	Source(s)
Acute Oral Toxicity (LD50)	> 2000 mg/kg	Rat	<a href="#">[8]</a> <a href="#">[9]</a>
Skin Corrosion/Irritation	Not expected to be an irritant, though some formulations containing it may cause slight to severe irritation.	Rabbit	<a href="#">[8]</a> <a href="#">[9]</a>
Serious Eye Damage/Irritation	May cause irritation.		
Respiratory or Skin Sensitization	No evidence of skin sensitization in human studies.	Human	<a href="#">[10]</a>
Carcinogenicity	Not listed as a carcinogen by NTP, IARC, or OSHA.		
Germ Cell Mutagenicity	No data available.	<a href="#">[11]</a>	
Reproductive Toxicity	No data available.		

## Experimental Protocols

The following are summaries of standardized methodologies for key toxicological assessments, based on OECD guidelines. These protocols provide a framework for the types of experiments used to generate the safety data presented.

### Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is used to assess the acute toxic effects of a substance when administered orally.

[\[12\]](#)

- Principle: The test substance is administered in a single dose to fasted animals, typically rats. The procedure uses a stepwise approach with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) to identify a dose that produces some signs of toxicity without mortality, thereby minimizing animal use.[12]
- Procedure:
  - A group of animals of a single sex (usually females) is dosed at a selected starting dose. [12]
  - Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[13]
  - Depending on the outcome (survival or death), the dose for the next group is either increased or decreased.[12]
  - All animals are subjected to a gross necropsy at the end of the observation period.[12]
- Data Analysis: The results are used to classify the substance for acute toxicity according to the GHS.[12] The LD50 is not determined with precision but is inferred to be above or below a certain dose level.

## In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This in vitro test is used to predict the skin irritation potential of a chemical, avoiding the use of live animals.[14][15][16]

- Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[14][15] The potential for skin irritation is determined by the resulting cell viability.[17]
- Procedure:
  - A fixed amount of the test substance is applied to the surface of the RhE tissue.

- After a specific exposure period, the substance is rinsed off, and the tissue is incubated. [16]
- Cell viability is measured using a quantitative assay, typically the MTT assay, which measures the metabolic activity of the cells.[16]
- Data Analysis: The substance is identified as an irritant if the cell viability is reduced below a defined threshold ( $\leq 50\%$ ) compared to negative controls.[15][17]

## Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.[18] [19][20][21]

- Principle: A single dose of the test substance is applied to one eye of an experimental animal (typically a rabbit), with the other eye serving as a control.[18][19][21] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[18][21]
- Procedure:
  - A weight-of-evidence analysis of existing data is performed first to avoid unnecessary animal testing.[18]
  - If testing is necessary, an initial test is performed on a single animal.[19]
  - Observations are made at 1, 24, 48, and 72 hours after application.[20]
  - If corrosive or severe irritant effects are observed, no further testing is performed. If not, the response is confirmed in up to two additional animals.[18][19]
  - The use of analgesics and anesthetics is recommended to minimize pain and distress.[18]
- Data Analysis: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the substance's eye irritation potential.

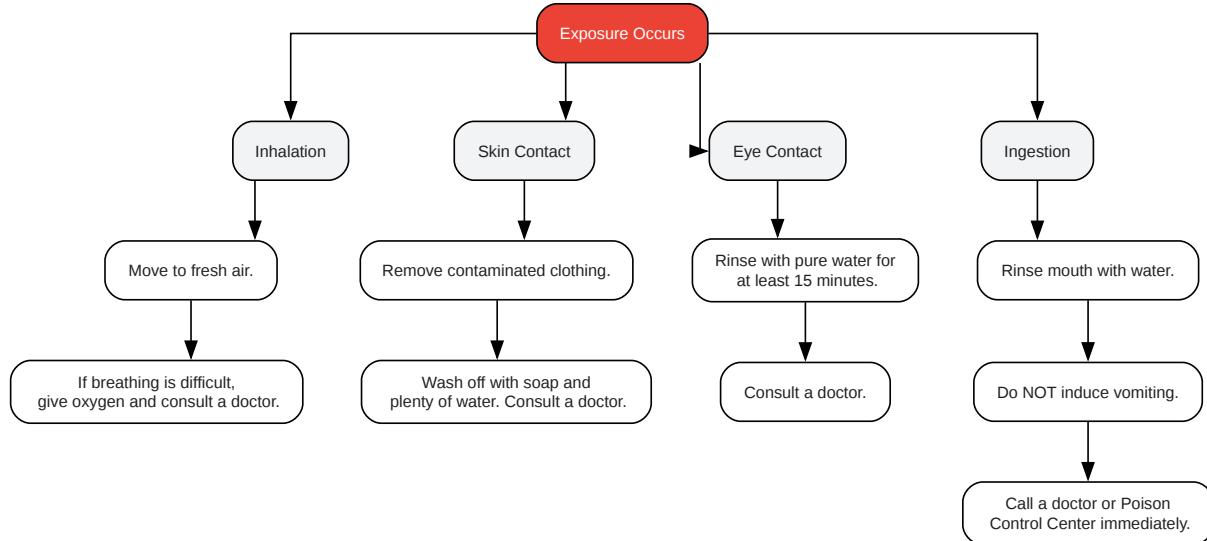
## Handling, Storage, and First Aid

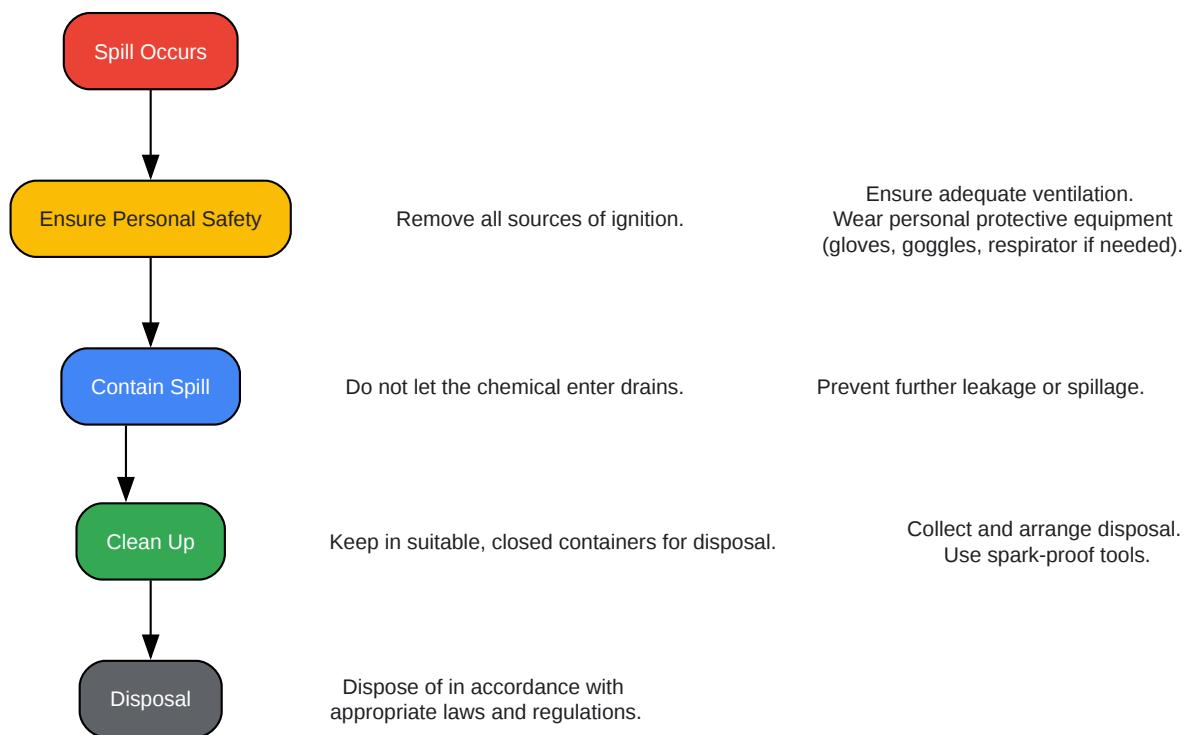
## Safe Handling and Storage

- Handling: Handle in a well-ventilated area.[11] Wear suitable protective clothing, gloves, and eye/face protection.[11] Avoid the formation of dust and aerosols.[11]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Keep away from incompatible materials such as strong oxidizing agents.

## First Aid Measures

The following diagram outlines the recommended first aid procedures in case of exposure to **diethylene glycol distearate**.



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